Bienvenue dans la boutique en ligne BenchChem!

OxiMe DFO

Deferoxamine synthesis Process chemistry Intermediate sourcing

OxiMe DFO, systematically named benzyl N-(5-hydroxyiminopentyl)carbamate (CAS 135124-61-7), is a Cbz-protected ω-oxime carbamate intermediate developed for the chemical synthesis of the WHO-listed essential medicine deferoxamine B (Desferal). With molecular formula C13H18N2O3 and molecular weight 250.298 g/mol, this compound is designated as 'oxime 6' in the foundational Wuts/Upjohn patent family (US 5,011,976; WO1992000957A1; EP-0538291-A1; AU and is described as a key intermediate enabling a shorter, more efficient synthetic route to deferoxamine than prior art methods.

Molecular Formula C13H18N2O3
Molecular Weight 250.298
CAS No. 135124-61-7
Cat. No. B598371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxiMe DFO
CAS135124-61-7
Molecular FormulaC13H18N2O3
Molecular Weight250.298
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCC=NO
InChIInChI=1S/C13H18N2O3/c16-13(14-9-5-2-6-10-15-17)18-11-12-7-3-1-4-8-12/h1,3-4,7-8,10,17H,2,5-6,9,11H2,(H,14,16)
InChIKeyCOQLTEXYHWQKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OxiMe DFO (CAS 135124-61-7): A Patented Oxime Intermediate for Deferoxamine B Chemical Synthesis — Essential Compound Identity and Sourcing Context


OxiMe DFO, systematically named benzyl N-(5-hydroxyiminopentyl)carbamate (CAS 135124-61-7), is a Cbz-protected ω-oxime carbamate intermediate developed for the chemical synthesis of the WHO-listed essential medicine deferoxamine B (Desferal) [1]. With molecular formula C13H18N2O3 and molecular weight 250.298 g/mol, this compound is designated as 'oxime 6' in the foundational Wuts/Upjohn patent family (US 5,011,976; WO1992000957A1; EP-0538291-A1; AU 638342) and is described as a key intermediate enabling a shorter, more efficient synthetic route to deferoxamine than prior art methods [2]. Physicochemical properties include a computed density of 1.1±0.1 g/cm³, boiling point of 455.1±38.0 °C at 760 mmHg, and flash point of 229.0±26.8 °C . The compound is registered under REACH (EC 603-896-7) exclusively as a chemical intermediate, with regulatory restrictions limiting its use to further chemical transformation only [3].

OxiMe DFO Cannot Be Substituted by Other Deferoxamine Intermediates: Synthetic Route Dependency and Functional Handle Specificity


OxiMe DFO occupies a structurally and strategically unique position in deferoxamine (DFO) chemical synthesis that precludes direct substitution by alternative intermediates. Unlike the nitrile-based intermediate O-benzyl-N-(4-cyanobutyl)hydroxylamine used in the Bergeron (1988) route, or the nitro-intermediate 1-carbobenzoxyamino-5-nitropentane employed in the Prelog (1962) synthesis, OxiMe DFO provides a terminal oxime (CH=NOH) functional handle that can be directly reduced to the hydroxylamine moiety — the essential pharmacophoric N-hydroxy group of DFO — without the need for nitrile reduction or nitro group manipulation [1]. The Cbz (benzyloxycarbonyl) protecting group on the primary amine further enables orthogonal deprotection strategies (hydrogenolysis) that are incompatible with Boc-protected alternatives [2]. The patent claims for this intermediate explicitly assert that it is preparable in 'fewer and more efficient steps from readily available materials than conventional means,' distinguishing it from prior art routes that required 'sensitive chemical procedures or difficult to prepare intermediates' [3]. Substituting OxiMe DFO with a nitrile-based or nitro-based intermediate would necessitate an entirely different synthetic route with distinct protecting group strategies, reduction conditions, and step counts, fundamentally altering process economics and impurity profiles.

OxiMe DFO Quantitative Differentiation Evidence: Step Economy, Intermediate Yield, and Functional Handle Advantage vs. Comparator Synthetic Routes


Synthetic Step Economy: OxiMe DFO-Based Route Claimed as 'Fewer and More Efficient Steps' vs. 11-Step Bergeron (1988) and Prelog (1962) Total Syntheses

The Wuts/Upjohn patent (US 5,011,976; WO1992000957A1; EP-0538291-A1) explicitly states that the OxiMe DFO-based intermediate of Formula I 'has the advantage of being prepared in fewer and more efficient steps from readily available materials than conventional means for preparing deferoxamine' [1]. In contrast, the Bergeron (1988) total synthesis of desferrioxamine B required 11 steps to achieve a 45% overall yield [2], while the original Prelog (1962) synthesis required an 11-step sequence with only 6% overall yield — a difference confirmed by later patent disclosures stating 'the overall yield of this eleven step sequence was 6%' [3]. A 2024 modular synthesis achieved desferrioxamine B in 10 linear steps with 17% overall yield (13% under microwave-assisted conditions) [4]. While the exact step count reduction using the OxiMe DFO route is not quantified in the patent, the qualitative claim of 'fewer and more efficient steps' is asserted against this background of 10–11 step prior art syntheses. This evidence is classified as class-level inference because the patent does not provide a direct step-count comparison table.

Deferoxamine synthesis Process chemistry Intermediate sourcing

Oxime Intermediate Formation Yield: 48% (45–65% Range) for OxiMe DFO vs. 85% for the Bergeron Nitrile Intermediate — Divergent Transformation Chemistries

The patent-described preparation of OxiMe DFO (oxime 6) proceeds via chloramine formation from piperidine, Cbz protection, and oxime formation with hydroxylamine hydrochloride in pyridine/MeOH at reflux. The reported isolated yield is 48% on a 69 g scale, with a stated yield range of 45–65% [1]. For comparison, the Bergeron (1988) route's key nitrile intermediate, O-benzyl-N-(4-cyanobutyl)hydroxylamine, was prepared in 85% yield via condensation of 4-cyanobutanal with O-benzylhydroxylamine [2]. However, these two intermediates are not directly comparable in a single synthetic sequence: the OxiMe DFO yield reflects oxime formation from a Cbz-carbamate amide precursor, while the Bergeron yield reflects nitrile condensation from an aldehyde. The lower absolute yield of the oxime formation step is offset by the strategic advantage of installing the oxime as a latent hydroxylamine group early in the synthetic sequence, circumventing the need for subsequent nitrile manipulations that characterize the Bergeron route [3].

Intermediate yield Oxime chemistry Deferoxamine synthesis

Functional Handle Differentiation: Oxime (C=N-OH) as a Latent Hydroxylamine vs. Nitrile (C≡N) Requiring Reductive Manipulation — Impact on DFO Hydroxamic Acid Installation

The central structural rationale for OxiMe DFO is its oxime functional group (CH=NOH), which serves as a direct precursor to the hydroxylamine (CH2-NHOH) moiety — the defining pharmacophoric unit of all hydroxamate siderophores including deferoxamine B. The Wuts patent explicitly teaches that 'reacting an oxime compound of Formula I to form a hydroxylamine' is the first step in the DFO assembly sequence from this intermediate [1]. In contrast, the Bergeron (1988) and related routes rely on a nitrile (C≡N) intermediate that must be reduced to the primary amine, followed by separate oxidation to install the N-hydroxy group — a sequence requiring additional redox steps and protecting group manipulations [2]. The oxime-to-hydroxylamine conversion is a single reduction step, whereas the nitrile-based routes require nitrile reduction to the amine, N-protection, and subsequent N-oxidation. This functional handle differentiation is not a matter of incremental optimization but a fundamental divergence in synthetic strategy: the oxime route pre-installs the oxidation state required for hydroxamic acid formation, while the nitrile route defers this oxidation to later stages [3].

Hydroxamic acid synthesis Oxime reduction Siderophore chemistry

Cbz (Benzyloxycarbonyl) Orthogonal Protection Strategy: Hydrogenolysis-Labile Cbz vs. Acid-Labile Boc in DFO Analog Synthesis

OxiMe DFO incorporates a Cbz (benzyloxycarbonyl) protecting group on the primary amine terminus, a deliberate design choice with significant downstream consequences. The Cbz group is cleaved by catalytic hydrogenolysis (H2, Pd/C or Pd(OH)2), conditions under which Boc (tert-butoxycarbonyl) groups are stable [1]. This orthogonality is critical when synthesizing DFO analogs or DFO-based conjugates that may contain acid-sensitive functionality incompatible with TFA-mediated Boc deprotection. A 2025 chemoenzymatic study demonstrated that 'the StDesD-mediated chemoenzymatic production of desferrioxamine B was significantly improved using N-Boc-protected substrates compared to native substrates containing free amine groups' [2], underscoring the importance of protecting group selection. The Cbz group in OxiMe DFO provides an alternative deprotection modality (hydrogenolysis) that complements Boc-based strategies, enabling synthetic chemists to design orthogonal protection schemes for complex DFO conjugates — a flexibility not available with intermediates that lack this protecting group diversity [3].

Protecting group strategy Cbz vs. Boc Orthogonal deprotection

Chemical Synthesis vs. Fermentation: OxiMe DFO-Based Route Avoids Co-Production of Other Siderophores That Plague Fermentation-Derived DFO

Current industrial production of deferoxamine B relies on whole-organism fermentation of Streptomyces pilosus, a process that 'results in the co-production of other hydroxamic acid analogues, and the need to purify complex mixtures to produce clinical grade' DFO [1]. These co-produced siderophores require 'a series of purification steps, including removal of Fe³⁺ by competition, multiple iterations of chromatography, [and] crystallisation' [2]. A 2025 study from the AMTAR consortium confirmed that 'current DFOB production is undertaken by fermentation which is hampered by the generation of other hydroxamic acid bearing-siderophores, resulting in rigorous purification processes' [3]. Chemical synthesis using OxiMe DFO as a key intermediate offers a fundamentally different production paradigm: defined synthetic intermediates with well-characterized impurity profiles, avoiding the inherent variability of biological fermentation. The Wuts patent explicitly positions the OxiMe DFO route as an 'economical means for preparing deferoxamine' using 'readily available materials' and conventional chemistry, contrasting with the purification-intensive fermentation process [4].

Fermentation vs. synthesis DFO purification Process chemistry

REACH Regulatory Classification: Strictly Intermediate Use Only — Implications for Supply Chain Compliance and Procurement Restrictions

OxiMe DFO is registered under the EU REACH regulation (EC 603-896-7) with the explicit registration type 'Intermediate, Individual, Intermediate use only' as of October 2018 [1]. This classification carries legally binding restrictions: the substance may only be used in strictly controlled conditions for the synthesis of another chemical substance and cannot be placed on the market for end-use applications. This distinguishes OxiMe DFO from final pharmaceutical substances (e.g., deferoxamine mesylate, CAS 138-14-7) and from research-grade DFO that may be sold for biological studies. The intermediate-only registration reflects the compound's intended role in chemical manufacturing and imposes specific compliance obligations on both suppliers and purchasers, including documentation of the intended transformation process [2]. In contrast, the comparator nitrile intermediate O-benzyl-N-(4-cyanobutyl)hydroxylamine (CAS 112139-59-0) does not carry the same prominent intermediate-only REACH registration profile in publicly available databases .

REACH compliance Intermediate regulation Chemical procurement

OxiMe DFO Optimal Procurement and Application Scenarios: Where This Intermediate Delivers Verifiable Advantage


Scenario 1: Process Chemistry Development for Deferoxamine B Chemical Manufacturing

Organizations seeking to establish or optimize a non-fermentation route to deferoxamine B should prioritize OxiMe DFO as the key intermediate. The patent-backed claim of 'fewer and more efficient steps from readily available materials' [1] positions this intermediate as strategically advantageous over the 11-step Bergeron (45% overall) and Prelog (6% overall) total syntheses [2]. The defined oxime intermediate formation yield of 48% (range 45–65%) on a demonstrated 69 g scale [3] provides a reproducible starting point for process scale-up. Critically, the chemical synthesis route avoids the co-production of other siderophores inherent to S. pilosus fermentation, which requires 'multiple iterations of chromatography' and Fe³⁺ removal for purification [4], potentially reducing downstream purification burden.

Scenario 2: Synthesis of DFO-Based Conjugates Requiring Orthogonal Protecting Group Strategies

Medicinal chemistry and radiopharmaceutical programs developing DFO-based conjugates — such as ⁸⁹Zr-DFO immuno-PET imaging agents, siderophore-antibiotic conjugates, or DFO-drug linkers — benefit from the Cbz protecting group in OxiMe DFO. The Cbz group's hydrogenolysis-based deprotection (H₂, Pd/C or Pd(OH)₂) is orthogonal to acid-labile Boc groups, enabling selective deprotection in the presence of acid-sensitive conjugate payloads [1]. This orthogonality is reinforced by recent chemoenzymatic studies showing that N-Boc-protected DFO substrates significantly improve enzymatic assembly outcomes [2], suggesting that access to both Cbz- and Boc-protected intermediates expands the available synthetic design space for DFO conjugates.

Scenario 3: DFO Analog Library Synthesis Exploiting the Oxime-to-Hydroxylamine Functional Handle

Research groups synthesizing DFO analogs for structure-activity relationship (SAR) studies or metal-chelation optimization should consider OxiMe DFO for its pre-installed oxime oxidation state. The oxime (C=N-OH) can be directly reduced to the hydroxylamine (CH₂-NHOH) — the pharmacophoric N-hydroxy group essential for Fe(III) chelation — in a single transformation [1]. This contrasts with nitrile-based routes where the N-OH group must be installed through a multi-step sequence of nitrile reduction, N-protection, and N-oxidation [2]. For analog programs where late-stage functionalization or diversification of the hydroxamic acid moiety is desired, the earlier installation of the correct oxidation state may simplify protecting group management and reduce the number of redox-sensitive intermediates.

Scenario 4: REACH-Compliant Procurement for EU-Based Chemical Manufacturing Operations

EU-based chemical manufacturers and CROs (Contract Research Organizations) producing deferoxamine or its intermediates must ensure REACH compliance. OxiMe DFO's explicit registration as 'Intermediate, Individual, Intermediate use only' (EC 603-896-7) [1] provides regulatory clarity: the substance is pre-registered for its intended use in chemical synthesis under strictly controlled conditions. Procurement teams must verify that their downstream transformation process qualifies as intermediate use under REACH Article 3(15) and maintain appropriate documentation [2]. This regulatory clarity may simplify supplier qualification compared to sourcing non-registered or ambiguously classified DFO intermediates from non-EU suppliers.

Quote Request

Request a Quote for OxiMe DFO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.